Isodeoxyelephantopin vs. Deoxyelephantopin: Direct Cytotoxicity Comparison in L-929 Murine Fibrosarcoma Cells
In a head-to-head comparison, isodeoxyelephantopin (IDET) exhibited an IC50 of 3.3 μg/mL against L-929 tumor cells, while its stereoisomer deoxyelephantopin (DET) showed an IC50 of 2.7 μg/mL under identical 72-hour culture conditions [1]. This 22% difference in potency demonstrates that DET is the more potent stereoisomer in this murine fibrosarcoma model, which may inform compound selection for specific in vivo xenograft studies.
| Evidence Dimension | Cytotoxic potency (IC50) against L-929 murine fibrosarcoma cells |
|---|---|
| Target Compound Data | IC50 = 3.3 μg/mL (Isodeoxyelephantopin / IDET) |
| Comparator Or Baseline | Deoxyelephantopin (DET): IC50 = 2.7 μg/mL |
| Quantified Difference | DET is 1.22× more potent (22% lower IC50) |
| Conditions | L-929 cells, 72-hour culture, cell viability assay |
Why This Matters
For research requiring the most potent stereoisomer against L-929 models, deoxyelephantopin (DET) may be preferred; however, IDET retains significant activity and may offer distinct target engagement profiles that justify its selection in other contexts.
- [1] Geetha, B. S., et al. (2012). Sesquiterpene Lactones Isolated from Elephantopus scaber L. Inhibits Human Lymphocyte Proliferation and the Growth of Tumour Cell Lines and Induces Apoptosis In Vitro. BioMed Research International, 2012, 721285. View Source
